5-chloro-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide
Beschreibung
BenchChem offers high-quality 5-chloro-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
5-chloro-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2S/c1-24-7-9-25(10-8-24)18(27)14-5-3-13(4-6-14)11-21-17(26)16-15(20)12-22-19(23-16)28-2/h3-6,12H,7-11H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEKJNGGDMYDOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)CNC(=O)C3=NC(=NC=C3Cl)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
5-chloro-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer therapy and kinase inhibition. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₂₃ClN₄OS
- Molecular Weight : 364.92 g/mol
- IUPAC Name : 5-chloro-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide
The presence of a chloro group, a piperazine moiety, and a pyrimidine core contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can lead to changes in cellular functions such as proliferation and survival.
Key Mechanisms:
- Multikinase Inhibition : The compound shows potential as a multikinase inhibitor, targeting pathways critical for tumor growth and angiogenesis.
- VEGFR-2 Inhibition : Similar compounds have been noted for their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.
In Vitro Studies
In vitro studies have demonstrated the efficacy of similar compounds in inhibiting tumor cell lines. For instance, a related pyrimidine derivative exhibited significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-chloro-N-{...} | K562 (CML) | 0.1 |
| 5-chloro-N-{...} | DU145 (Prostate) | 0.3 |
| 5-chloro-N-{...} | HCT116 (Colon) | 0.5 |
These results indicate that compounds with similar structural features can effectively induce apoptosis in cancer cells at low concentrations.
Case Studies
- Case Study on Multikinase Inhibitors : A study involving a series of pyrimidine derivatives showed that modifications at the piperazine ring significantly enhanced kinase inhibitory activity. The most potent derivative was able to inhibit CDK4 and CDK6, leading to reduced tumor cell proliferation.
- VEGFR-2 Selective Inhibition : Research has indicated that compounds structurally related to our target compound can act as selective inhibitors of VEGFR-2, leading to decreased angiogenesis in preclinical models. These findings suggest that our compound may also exhibit similar properties.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of pyrimidine derivatives, revealing critical insights into how modifications can enhance biological activity:
- Chloro Group : Essential for maintaining potency against kinases.
- Piperazine Substitution : Variations in the piperazine moiety can significantly alter binding affinity and selectivity towards different kinases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
